8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of a substituted phenol with a suitable alkylating agent to introduce the 2-methoxyethoxy group. This is followed by the formation of the spiro linkage through a cyclization reaction involving a nitrogen-containing precursor .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance the efficiency of each step in the synthetic route .
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products .
Scientific Research Applications
8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds with different substituents on the phenyl ring or variations in the spiro linkage. Examples include:
- 7-azaspiro[3.5]nonane
- 1-oxa-8-azaspiro[4.5]decane
Uniqueness
What sets 8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane apart is its specific combination of functional groups and spiro linkage, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, as discussed above .
Biological Activity
8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound that belongs to the class of spirocyclic compounds, characterized by its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure includes a spirocyclic framework with a dioxa and azaspiro component, which contributes to its pharmacological properties. The synthesis typically involves multi-step reactions that incorporate various functional groups to achieve the desired molecular configuration.
Synthesis Pathway
- Starting Materials : The synthesis begins with commercially available precursors such as phenolic derivatives and difluoromethylated compounds.
- Key Reactions :
- Nucleophilic Substitution : To introduce the difluorophenyl group.
- Cyclization : Formation of the spirocyclic structure through cyclization reactions.
- Purification : The final product is purified using chromatography techniques to ensure high purity.
The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the central nervous system (CNS). It has been studied for its potential as a sigma receptor ligand.
Sigma Receptor Binding
Research indicates that this compound exhibits significant affinity for sigma receptors, which are implicated in various neurological processes. For instance:
- Binding Affinity : A related compound demonstrated a binding affinity (K(i)) of 5.4 ± 0.4 nM for sigma-1 receptors, indicating strong interaction potential .
- Selectivity : It shows selectivity over sigma-2 receptors and other related transporters, suggesting a focused mechanism of action that could be beneficial in therapeutic applications.
Pharmacological Studies
In vivo studies have demonstrated the compound's effects on behavior and cognition in animal models:
- Cognitive Enhancement : Animal studies suggest that administration of the compound can enhance memory and learning capabilities.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties against neurodegenerative conditions.
Case Study 1: Neuroprotection in Rodent Models
A study investigated the neuroprotective effects of this compound in rodent models subjected to induced neurotoxicity. Results showed:
- Reduction in Neuronal Death : The compound significantly reduced neuronal death markers.
- Improvement in Behavioral Tests : Treated animals performed better in memory tasks compared to controls.
Case Study 2: Binding Studies
Another study focused on the binding characteristics of the compound using radiolabeled derivatives. Findings included:
Compound | K(i) (nM) | Selectivity Ratio |
---|---|---|
This compound | 5.4 ± 0.4 | σ1/σ2 = 30-fold |
This table illustrates the high affinity and selectivity of the compound for sigma receptors compared to other targets.
Properties
Molecular Formula |
C16H21F2NO4 |
---|---|
Molecular Weight |
329.34 g/mol |
IUPAC Name |
8-[3,4-difluoro-5-(2-methoxyethoxy)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C16H21F2NO4/c1-20-6-7-21-14-11-12(10-13(17)15(14)18)19-4-2-16(3-5-19)22-8-9-23-16/h10-11H,2-9H2,1H3 |
InChI Key |
JHWSXHJPOXDQLY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)F)F |
Origin of Product |
United States |
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